molecular formula C20H22N2O3 B11133744 2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B11133744
M. Wt: 338.4 g/mol
InChI Key: MXPOAIJPJIGRGP-UHFFFAOYSA-N
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Description

2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated using methanol and a suitable catalyst.

    Acetylation: The methoxylated indole is acetylated using acetic anhydride to form the acetamide derivative.

    Substitution: The final step involves the substitution of the acetamide group with the 2-(2-methoxyphenyl)ethyl group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and acetamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methoxy-1H-indol-3-yl)ethanamine: Known for its role in neurotransmission and potential therapeutic applications.

    5-methoxy-2-methyl-3-indoleacetic acid: Studied for its anti-inflammatory and analgesic properties.

    Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate: Used as an anti-inflammatory agent.

Uniqueness

2-(5-methoxy-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and acetamide groups contribute to its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-(5-methoxyindol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H22N2O3/c1-24-17-7-8-18-16(13-17)10-12-22(18)14-20(23)21-11-9-15-5-3-4-6-19(15)25-2/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,21,23)

InChI Key

MXPOAIJPJIGRGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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